ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a bromine atom, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding hydrazine derivatives.
Condensation Reactions: The ester group can participate in condensation reactions with various nucleophiles to form amides or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 4-amino-3-substituted-pyrazole derivatives.
Oxidation: Formation of nitro-pyrazole derivatives.
Reduction: Formation of hydrazine derivatives.
Scientific Research Applications
Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine and amino groups play crucial roles in binding to target molecules, while the ester group can be hydrolyzed to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate
- Ethyl 4-amino-3-chloro-1H-pyrazole-5-carboxylate
- Ethyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is unique due to the presence of both an amino group and a bromine atom on the pyrazole ring. This combination allows for diverse chemical modifications and applications, making it a versatile compound in various research fields.
Properties
IUPAC Name |
ethyl 4-amino-5-bromo-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-2-12-6(11)4-3(8)5(7)10-9-4/h2,8H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCPMHDLWQWUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1979126-28-7 |
Source
|
Record name | ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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